molecular formula C6H9N5O B2859944 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile CAS No. 2091484-38-5

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile

Cat. No. B2859944
CAS RN: 2091484-38-5
M. Wt: 167.172
InChI Key: OXAYJTVJZCXEEE-UHFFFAOYSA-N
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Description

“5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 2089255-06-9 . It has a molecular weight of 186.17 . It is in powder form .


Molecular Structure Analysis

The molecular structure of “5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid” was characterized and confirmed by 1H NMR spectroscopy, IR spectroscopy, elemental analysis and ESI-MS, X-ray single-crystal diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid” include a molecular weight of 186.17 , storage temperature of 4 degrees Celsius , and a physical form of powder .

Scientific Research Applications

HIV-1 Inhibition

Research by Larsen et al. (1999) demonstrates the application of triazenopyrazole derivatives, synthesized using compounds related to 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile, as potential inhibitors of HIV-1. The study found moderate activity against HIV-1 in one of the synthesized compounds (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives using ethoxycarbonylhydrazones, which showed promising antimicrobial activities against various microorganisms. This highlights the potential of using similar structures for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Evaluation

The work of Bekircan et al. (2008) involved the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were evaluated for anticancer activity. This research suggests potential uses of related structures in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Energetic Material Synthesis

Cao et al. (2020) explored the synthesis of a bi-heterocyclic skeleton, including 5-amino-1H-1,2,3-triazole-4-carbonitrile, for use in energetic salts. These salts demonstrated high heat of detonation, indicating potential applications in materials science (Cao, Huang, Pang, Lin, Yang, Gong, & Fan, 2020).

Drug Design and Synthesis

Ferrini et al. (2015) detailed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing their utility in designing triazole-based scaffolds for biologically active compounds. The study emphasizes the role of this compound in peptidomimetics and drug design (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives, including structures related to this compound, for their efficacy as corrosion inhibitors for mild steel. The findings highlight potential industrial applications in corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).

Synthesis of Novel Antibacterial and Antifungal Agents

Thanh et al. (2019) synthesized novel 1H-1,2,3-triazole-tethered 4H-chromene-d-glucose conjugates, demonstrating significant in vitro antibacterial and antifungal activities. This study supports the use of related structures in developing new antimicrobial agents (Thanh, Hai, Thi Ngoc Bich, Thi Thu Hien, Thi Ky Duyen, T. Mai, Thi Dung, N. Toan, Thi Kim Van, H. Dang, N. Toan, & T. Thanh Van, 2019).

properties

IUPAC Name

5-amino-1-(ethoxymethyl)triazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c1-2-12-4-11-6(8)5(3-7)9-10-11/h2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAYJTVJZCXEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(N=N1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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